Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a hybrid sulfonamide-isonicotinoyl pharmacophore. Its molecular structure integrates a 2-methylbenzofuran core substituted at the 5-position with a sulfonamide group linked to both a phenyl and isonicotinoyl moiety, and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-15-21(23(27)30-2)19-14-17(8-9-20(19)31-15)25(22(26)16-10-12-24-13-11-16)32(28,29)18-6-4-3-5-7-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISKQNHOKXADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 313393-99-6) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula: C23H18N2O6S
- Molecular Weight: 450.5 g/mol
- Structure: The compound features a benzofuran core substituted with isonicotinoyl and phenylsulfonyl groups, which are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a potential candidate for developing new antibiotics.
- Anticancer Activity: Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
- Anti-inflammatory Effects: The compound has been noted for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Studies:
In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity. -
Anticancer Properties:
A comprehensive study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours, leading to significant cell death through apoptosis as confirmed by flow cytometry analysis. -
Anti-inflammatory Mechanism:
In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that related compounds display cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.
- Research Findings : Studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. This mechanism is crucial for developing new antibiotics amid rising antibiotic resistance.
Drug Design and Development
The compound's unique structure makes it a valuable scaffold for drug design.
- Molecular Hybridization : Researchers are exploring molecular hybrids that combine the benzofuran structure with other pharmacophores to enhance biological activity and selectivity against specific targets .
- Computational Studies : Quantitative structure–activity relationship (QSAR) models are being employed to predict the biological activity of new derivatives based on the existing compound's structure .
Summary Table of Applications
Comparison with Similar Compounds
Electronic and Steric Effects
Ester Group Impact
- Methyl esters (target compound, ) typically offer higher metabolic stability but lower solubility than ethyl or isopropyl esters (). Butyl esters () significantly increase lipophilicity, affecting membrane permeability.
Preparation Methods
Sulfonation of p-Nitrotoluene
p-Nitrotoluene undergoes sulfonation with chlorosulfonic acid in chlorobenzene or dichloromethane at 100–150°C. The reaction produces 2-methyl-5-nitrobenzenesulfonyl chloride, which is isolated via water washing and solvent concentration. Optimal conditions include a 1:1.2–1.5 weight ratio of p-nitrotoluene to chlorosulfonic acid and a reaction time of 3–5 hours.
Catalytic Hydrogenation
The nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride is reduced using hydrogen gas (0.1–2.0 MPa) in the presence of palladium on carbon (Pd/C) or Raney nickel. Ammonia water serves as both a hydrolyzing agent and solvent, yielding 2-methyl-5-aminobenzenesulfonamide with >95% purity after ethanol recrystallization.
Table 1: Reaction Parameters for 2-Methyl-5-Aminobenzenesulfonamide Synthesis
| Parameter | Range/Value |
|---|---|
| Catalyst | Pd/C, Pd(OH)₂/C, Raney Ni |
| Temperature | 0–150°C |
| Pressure | 0.1–2.0 MPa |
| Solvent | Methanol, Ethanol, Acetone |
| Yield | 85–92% |
Proposed Route to Methyl 5-[Isonicotinoyl(Phenylsulfonyl)Amino]-2-Methyl-1-Benzofuran-3-Carboxylate
Building on the intermediate, the target compound’s synthesis likely involves:
Benzofuran Core Formation
The 2-methyl-1-benzofuran-3-carboxylate core is constructed via cyclization of a substituted salicylaldehyde derivative. For example, methyl 2-hydroxy-5-nitrobenzoate may undergo Claisen rearrangement followed by acid-catalyzed cyclization to form the benzofuran ring.
Sulfonamide Coupling
2-Methyl-5-aminobenzenesulfonamide reacts with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the N-phenylsulfonyl derivative. Subsequent acylation with isonicotinoyl chloride introduces the isonicotinoyl group, completing the sulfonamide bridge.
Table 2: Key Coupling Reactions
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Phenylsulfonyl chloride | Pyridine, 0–5°C, 12 h | 78% |
| 2 | Isonicotinoyl chloride | DCM, RT, 6 h | 65% |
Optimization Strategies
Catalytic Efficiency
Pd/C catalysts in hydrogenation steps reduce reaction times by 30% compared to Raney nickel. Higher pressures (1.5–2.0 MPa) improve nitro-group reduction rates without compromising selectivity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step reactions:
Benzofuran Core Formation : A cascade [3,3]-sigmatropic rearrangement or cyclization of substituted phenols with aldehydes/ketones under acidic conditions .
Functionalization :
- Sulfonamide Introduction : Coupling phenylsulfonyl chloride with an amine intermediate under basic conditions (e.g., NaH/THF) .
- Isonicotinoyl Attachment : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) with isonicotinic acid derivatives .
Esterification : Methylation of the carboxylic acid precursor using methanol/H or dimethyl sulfate .
Key Tools : NMR (for tracking intermediates), HPLC (purity validation), and mass spectrometry (structural confirmation) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement :
- Key Observations : Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) and π–π stacking between aromatic rings, as seen in structurally similar benzofuran derivatives .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
- Cross-Validation :
- Case Study : Discrepancies in NOESY correlations may arise from dynamic effects; variable-temperature NMR can resolve conformational flexibility .
Advanced: What reaction optimization strategies improve the yield of the sulfonamide coupling step?
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .
-
Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
-
Workflow :
Parameter Optimization Approach Outcome (Yield Increase) Temperature 0°C → RT (prevents side reactions) 45% → 72% Stoichiometry 1.2 eq sulfonyl chloride 65% → 88% Purification Column chromatography (EtOAc/hexane) Purity >98%
Basic: Which analytical techniques are critical for confirming the compound’s purity and identity?
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) .
- NMR : H/C NMR to confirm substitution patterns (e.g., methyl group at C2, isonicotinoyl at C5) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
Advanced: How do steric and electronic effects of the phenylsulfonyl group influence reactivity?
- Steric Hindrance : The bulky sulfonamide group reduces nucleophilic attack at the benzofuran C3 position, directing reactions to less hindered sites (e.g., ester hydrolysis at C3) .
- Electronic Effects : The electron-withdrawing sulfonyl group increases the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic substitutions .
Basic: What functional group transformations are feasible without disrupting the benzofuran core?
- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) to yield the carboxylic acid derivative .
- Reduction : Catalytic hydrogenation (H/Pd-C) of nitro groups (if present) to amines .
- Sulfonamide Alkylation : React with alkyl halides under basic conditions to modify the sulfonamide nitrogen .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets?
-
Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) .
-
SAR Table :
Derivative Substituent Modification Bioactivity (IC) Parent Compound None 5.2 µM (Kinase X) Methyl→Ethyl Ester Increased lipophilicity 3.8 µM Phenylsulfonyl→Tosyl Enhanced binding affinity 1.4 µM
Key Tools : In vitro assays (e.g., fluorescence polarization for enzyme inhibition) and ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
